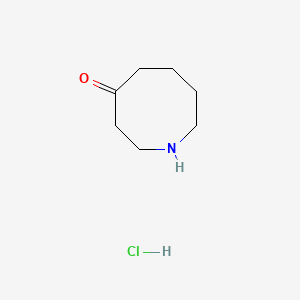
Azocan-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocan-4-one hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azocan-4-one hydrochloride typically involves the reaction of azocane with hydrochloric acid. One common method is the aza-Michael addition, where azocane reacts with an acrylate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired product . The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can produce large quantities of the compound efficiently. The use of dichloromethane as a solvent and subsequent basification to isolate the product is a common practice .
Chemical Reactions Analysis
Types of Reactions
Azocan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to azocane.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted azocanes and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
Azocan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which azocan-4-one hydrochloride exerts its effects involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity and the alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azocane: The parent compound, which lacks the hydrochloride group.
Azetidine: A smaller ring structure with similar properties.
Oxetane: Another heterocyclic compound with oxygen instead of nitrogen.
Uniqueness
Azocan-4-one hydrochloride is unique due to its specific ring size and the presence of the hydrochloride group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications where these characteristics are advantageous .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
azocan-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-1-2-5-8-6-4-7;/h8H,1-6H2;1H |
InChI Key |
MCHPZFUZUYLYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCC(=O)C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
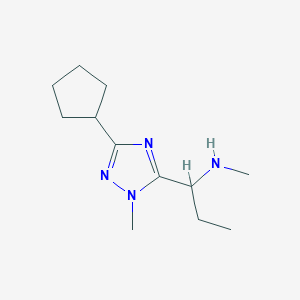
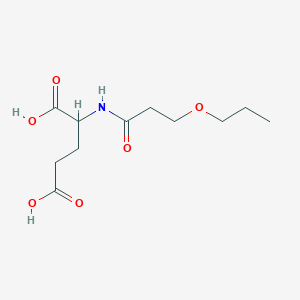

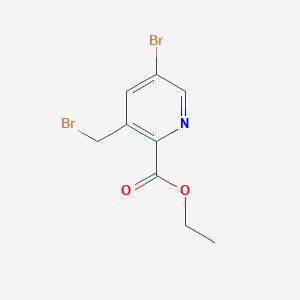



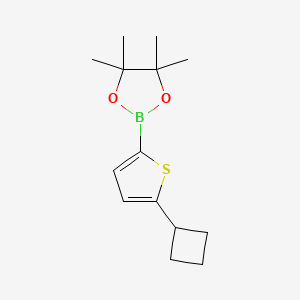
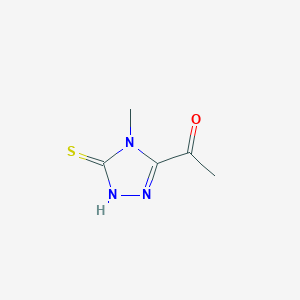
![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
